L-Tyrosine, 2-methyl-
Description
Nomenclature and Analogues in Scientific Context
The compound is known by several names in scientific literature, which can sometimes lead to confusion. Its formal chemical name is L-Tyrosine, 2-methyl-. However, it is more frequently referred to as α-Methyl-p-tyrosine (AMPT). wikipedia.org The specific S-isomer is also known as Metirosine. wikipedia.org The racemic mixture, containing both R and S isomers, is referred to as racemetirosine. wikipedia.org
In research, various analogues and derivatives of methylated tyrosine have been synthesized and studied. These include radiolabeled versions for imaging studies and other modified forms to investigate structure-activity relationships. nih.govtandfonline.com
Below is a table of common names and analogues of L-Tyrosine, 2-methyl- found in scientific research:
| Compound Name | Abbreviation/Synonym | Key Research Application |
| L-Tyrosine, 2-methyl- | Mmt, (S)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid | Core compound of interest |
| α-Methyl-p-tyrosine | AMPT | Most common synonym, used extensively in neuroscience research |
| Metirosine | --- | The S-isomer of AMPT, a specific chiral form |
| Racemetirosine | --- | The racemic mixture of AMPT |
| 3-iodo-alpha-methyltyrosine | --- | A radiolabeled analogue used in medical imaging |
| α-methyl-p-tyrosine methyl ester | αMPTME | A derivative used in preclinical research for its ability to cross the blood-brain barrier |
| O-methyl-L-tyrosine | --- | An analogue studied for its interaction with L-amino acid oxidase |
| N-methyl-L-tyrosine | --- | An analogue that acts as a non-competitive inhibitor of L-amino acid oxidase |
Historical Development of Research on Methylated Tyrosine Derivatives
The scientific journey of methylated tyrosine derivatives, particularly AMPT, began in the 1960s. wikipedia.org It was initially investigated for its potential to control the overproduction of catecholamines in patients with pheochromocytoma, a rare tumor of the adrenal gland. taylorandfrancis.com This early clinical application provided the first insights into its potent inhibitory effects on catecholamine synthesis in humans.
Following its initial use, researchers began to recognize the value of AMPT as a pharmacological tool to explore the fundamental roles of catecholamines in the central nervous system. Throughout the latter half of the 20th century, studies utilizing AMPT helped to elucidate the involvement of dopamine (B1211576) and norepinephrine (B1679862) in a wide range of functions, including motor control, motivation, mood, and cognition. researchgate.netresearchgate.net The development of radiolabeled analogues, such as 3-iodo-alpha-methyltyrosine, further expanded the research applications into the realm of medical imaging. nih.gov More recent research has explored derivatives like α-methyl-p-tyrosine methyl ester (αMPTME) for improved delivery to the brain in preclinical models. nih.gov
Significance as a Non-Natural Amino Acid in Research
L-Tyrosine, 2-methyl- is classified as a non-natural or unnatural amino acid, meaning it is not one of the 20 standard amino acids genetically encoded for protein synthesis in living organisms. bitesizebio.comrsc.org The significance of such synthetic amino acids in research is immense. They offer unique chemical properties and biological activities that are not found in their natural counterparts. portlandpress.comcpcscientific.com
The primary significance of AMPT in research stems from its highly specific mechanism of action. As a competitive inhibitor of tyrosine hydroxylase, it provides a reversible and dose-dependent method to deplete catecholamine levels. wikipedia.orgmedchemexpress.com This has made it an invaluable tool in several key areas of research:
Neuroscience: AMPT has been instrumental in studying the pathophysiology of disorders where dopamine and norepinephrine are implicated, such as Parkinson's disease, schizophrenia, and addiction. researchgate.netnih.gov By temporarily reducing catecholamine levels, researchers can observe the resulting behavioral and neurochemical changes, thereby gaining a deeper understanding of the roles these neurotransmitters play in both normal brain function and disease states.
Pharmacology: The compound is used to investigate the mechanisms of action of various drugs that interact with the catecholaminergic systems. nih.gov
Oncology: Research has explored the use of AMPT and its analogues in the context of certain cancers. medchemexpress.commedchemexpress.com
Endocrinology: It has been used to study conditions involving excess catecholamine production, such as pheochromocytoma. ontosight.aitaylorandfrancis.com
The ability to precisely manipulate catecholamine synthesis with AMPT has provided critical insights that would be difficult to obtain through other means. Its use as a non-natural amino acid highlights the broader strategy in biomedical research of employing synthetic molecules to probe and understand complex biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-8(12)3-2-7(6)5-9(11)10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEOMQHKTSGLGS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358663 | |
| Record name | (o-methyltyrosine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70680-92-1 | |
| Record name | (o-methyltyrosine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Synthesis Research
Strategies for Racemic and Enantioselective Synthesis
The creation of L-Tyrosine, 2-methyl- in an optically pure form is a key objective for its application in peptide chemistry. Synthetic strategies are broadly divided into those that produce a racemic mixture, which must then be resolved, and those that directly generate the desired enantiomer.
One of the earlier reported methods for the synthesis of 2-methyl tyrosine resulted in a racemic product. acs.org This approach involved the alkylation of the anion of diethyl acetamido malonate with 4-bromomethyl-3-methyl anisole. wikipedia.org While effective in constructing the carbon skeleton of the target molecule, this classical malonic ester synthesis route does not control the stereochemistry at the α-carbon, leading to the formation of a racemic mixture of D- and L-isomers. acs.org Drastic conditions required in subsequent reductive steps of similar multi-step syntheses have also been noted to cause extensive racemization. wikipedia.org
Palladium catalysis has emerged as a powerful tool for the synthesis of 2-methyl tyrosine derivatives. One notable strategy involves the palladium-catalyzed coupling of a suitably substituted iodophenol with 2-acetamido acrylate. nih.govwikipedia.org This method forms a sterically hindered dehydroamino acid intermediate, which serves as a precursor for establishing the final α-configuration. nih.gov
Another advanced palladium-catalyzed method is the Negishi cross-coupling. A three-step synthesis described by Mosberg et al. utilizes a Negishi cross-coupling reaction between an N-Boc-β-iodoalanine methyl ester derivative and 3-methyl-4-iodophenol. wikipedia.orgcore.ac.uk This reaction, employing a catalyst system of Pd₂(dba)₃ and SPhos, forges the key carbon-carbon bond between the aromatic ring and the amino acid backbone, albeit with reported low to discrete yields. wikipedia.org
A more recent and highly effective technique is the direct, regioselective palladium-catalyzed C(sp²)–H activation and methylation of a protected L-tyrosine derivative. nih.govvu.nl This approach utilizes a directing group on the tyrosine molecule to guide the palladium catalyst specifically to the ortho C-H bond for methylation, which is discussed further in section 2.1.4.
Following the palladium-catalyzed coupling of an iodophenol with 2-acetamido acrylate, a crucial step is the enantioselective hydrogenation of the resulting dehydroamino acid intermediate. nih.govwikipedia.org This reduction step is critical for setting the desired (L)-configuration at the α-carbon. The use of chiral hydrogenation catalysts allows for the preferential formation of one enantiomer over the other, transforming the achiral dehydroamino acid into the chiral α-amino acid with high enantiomeric purity. taylorandfrancis.com
A significant challenge in the synthesis of L-Tyrosine, 2-methyl- is achieving selective mono-methylation at the C-2 position of the aromatic ring, avoiding the formation of the 2,6-dimethylated byproduct. nih.govvu.nl A novel strategy to enforce this regioselectivity involves a palladium-catalyzed ortho-C(sp²)–H activation approach. vu.nl In this method, a bulky dibenzylamine (B1670424) group is introduced onto the tyrosine aromatic nucleus to serve as a "forced-traceless" directing group. nih.govacs.org This large directing group sterically hinders one ortho position after the first methylation has occurred, effectively preventing a second methylation event. acs.org This strategy has successfully provided N-Boc or N-Fmoc protected L-Tyrosine, 2-methyl-, ready for use in solid-phase peptide synthesis. nih.govvu.nl
An alternative, though less successful, route to achieve regioselective monomethylation was proposed via the hydrogenolysis of a tetrahydroisoquinoline-3-carboxylic acid, which is prepared from L-tyrosine through a Pictet-Spengler cyclization. nih.govwikipedia.org However, this method suffered from extensive racemization under the harsh reductive conditions required, yielding the product in a racemic form. wikipedia.org
| Strategy | Key Reaction | Catalyst/Reagent | Outcome | Reference |
|---|---|---|---|---|
| Alkylation | Alkylation of diethyl acetamido malonate | 4-bromomethyl-3-methyl anisole | Racemic product | wikipedia.org |
| Pd-Catalyzed Coupling | Coupling of iodophenol and 2-acetamido acrylate | Palladium catalyst | Dehydroamino acid intermediate | nih.govwikipedia.org |
| Negishi Cross-Coupling | Coupling of N-Boc-β-iodoalanine-OMe and 3-methyl-4-iodophenol | Pd₂(dba)₃ / SPhos | Enantiopure product (low yield) | wikipedia.org |
| Enantioselective Hydrogenation | Reduction of dehydroamino acid | Chiral hydrogenation catalyst | Establishes L-configuration | nih.govwikipedia.org |
| Regioselective C-H Activation | Ortho-methylation of protected tyrosine | Palladium catalyst with bulky directing group | Regioselective mono-methylation | nih.govvu.nlacs.org |
Enzyme-catalyzed kinetic resolution is a powerful method for separating racemic mixtures of amino acids. core.ac.uk This technique relies on the high stereospecificity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, optically pure enantiomer. L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, with no activity towards the D-enantiomers. wikipedia.orgcore.ac.uk
While a specific application of LAAO for the kinetic resolution of racemic 2-methyl-tyrosine is not extensively documented, the principle has been demonstrated for the parent compound, DL-tyrosine. core.ac.uk The enzyme from Aspergillus fumigatus has been used to resolve DL-tyrosine, yielding optically pure D-tyrosine. core.ac.uk Furthermore, studies have shown that α-methyl-L-tyrosine acts as a mixed-type inhibitor of LAAO, indicating that the enzyme does interact with this methylated derivative. nih.gov This interaction suggests the potential for using LAAO or other stereoselective enzymes to resolve racemic 2-methyl-tyrosine, selectively consuming the L-enantiomer and leaving the optically enriched D-enantiomer, or vice-versa depending on the specific enzyme and reaction conditions.
Precursor Compounds and Intermediate Syntheses
For the regioselective Pd-catalyzed C-H activation strategy, the synthesis begins with commercially available 3-nitro-L-tyrosine. wikipedia.org This starting material undergoes a series of transformations to install the necessary directing and protecting groups. Key intermediates in this pathway include:
N-picolinoyl-3-nitro-L-tyrosine methyl ester : Formed by esterification of 3-nitro-L-tyrosine followed by condensation with picolinic acid. The picolinamide (B142947) group serves as the ortho-directing group for the subsequent palladium-catalyzed methylation. wikipedia.org
TBDMS protected ether : The phenolic hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. wikipedia.org
3-amino intermediate : The nitro group is reduced to a primary arylamine via catalytic hydrogenation. wikipedia.org
3-(dibenzylamino) intermediate : The arylamine is N-alkylated with benzyl (B1604629) bromide to form the bulky dibenzylamino directing group. This is the key intermediate that undergoes the regioselective methylation. wikipedia.org
Other synthetic approaches rely on different sets of precursors. The alkylation method uses diethyl acetamido malonate and 4-bromomethyl-3-methyl anisole . wikipedia.org The Negishi coupling route employs N-Boc-β-iodoalanine methyl ester and 3-methyl-4-iodophenol as the key coupling partners. wikipedia.org
| Synthetic Route | Key Precursor(s) | Key Intermediate(s) | Reference |
|---|---|---|---|
| Regioselective C-H Activation | 3-Nitro-L-tyrosine, Picolinic acid | N-picolinoyl-3-(dibenzylamino)-L-tyrosine derivative | wikipedia.org |
| Alkylation | Diethyl acetamido malonate, 4-bromomethyl-3-methyl anisole | Alkylated malonic ester | wikipedia.org |
| Negishi Cross-Coupling | N-Boc-β-iodoalanine-OMe, 3-methyl-4-iodophenol | Coupled product of the two precursors | wikipedia.org |
| Coupling & Hydrogenation | Iodophenol, 2-Acetamido acrylate | Sterically hindered dehydroamino acid | nih.govwikipedia.org |
Role of L-Tyrosine Methyl Ester in Synthesis
The synthesis of L-Tyrosine, 2-methyl- can strategically commence from derivatives of L-tyrosine itself, with L-tyrosine methyl ester serving as a key precursor. One modern approach begins with the methyl esterification of a commercially available derivative, 3-nitro-L-tyrosine. nih.gov This initial step serves to protect the carboxylic acid functionality, preventing its interference in subsequent chemical transformations.
The synthesis proceeds by first reacting 3-nitro-L-tyrosine with thionyl chloride in anhydrous methanol (B129727) to produce the methyl ester hydrochloride. nih.gov This intermediate is then further modified. The general strategy involves the protection of the amino and phenolic hydroxyl groups, followed by reactions to introduce the methyl group at the 2-position of the aromatic ring. The ester and other protecting groups are then removed in the final steps to yield the target molecule. This highlights the foundational role of the methyl ester in streamlining the synthetic pathway and enabling regioselective modifications.
A summary of the initial steps in a representative synthesis is provided in the table below.
| Step | Reactant | Reagents | Product |
| 1 | 3-Nitro-L-tyrosine | SOCl₂, Anhydrous MeOH | 3-Nitro-L-tyrosine methyl ester hydrochloride |
Table 1: Initial step in the synthesis of L-Tyrosine, 2-methyl- utilizing a methyl ester precursor.
Application of Modified Erlenmeyer's Azlactone Synthesis
While direct application of the modified Erlenmeyer's Azlactone synthesis for L-Tyrosine, 2-methyl- is not extensively detailed in recent literature, its utility for producing related substituted tyrosine analogs, such as L-m-tyrosine, is well-documented and suggests a viable pathway. researchgate.net The Erlenmeyer synthesis is a classic method for the preparation of α-amino acids. researchgate.net
The general approach involves the condensation of an aromatic aldehyde with N-acylglycine to form an azlactone (an oxazolone (B7731731) derivative). This intermediate is then subjected to reduction and hydrolysis to yield the desired amino acid. In a modified application for a substituted tyrosine, the synthesis would commence with a suitably substituted benzaldehyde. For L-Tyrosine, 2-methyl-, this would hypothetically involve 4-hydroxy-2-methylbenzaldehyde (B179408) as a starting material.
A plausible synthetic sequence based on this methodology is outlined below.
| Step | Description | Intermediate/Product |
| 1 | Condensation of 4-hydroxy-2-methylbenzaldehyde with an N-acylglycine (e.g., acetylglycine) in the presence of a dehydrating agent. | 4-((4-hydroxy-2-methylbenzylidene))-2-methyloxazol-5(4H)-one |
| 2 | Reduction of the azlactone. | N-acetyl-2-methyl-L-tyrosine |
| 3 | Hydrolysis to remove the acyl group. | L-Tyrosine, 2-methyl- |
Table 2: Hypothetical steps for the synthesis of L-Tyrosine, 2-methyl- via a modified Erlenmeyer's Azlactone synthesis.
This method's primary advantage is its ability to construct the amino acid backbone from simple precursors. However, achieving stereoselectivity often requires an additional resolution step or the use of chiral catalysts during the reduction phase.
Optimization of Synthetic Routes for Research Scale-Up
The optimization of synthetic routes for L-Tyrosine, 2-methyl- (also referred to as (L)-Monomethyl Tyrosine or Mmt) has been driven by the need for efficient, scalable, and stereochemically pure material. nih.govresearchgate.net Early synthetic methods often resulted in racemic mixtures or were inefficient. For instance, a 1991 synthesis by McDonald and colleagues produced racemic 2-methyl-tyrosine through the alkylation of diethyl acetamidomalonate with 4-bromomethyl-3-methyl anisole. nih.govresearchgate.net
Later, Lazarus and Okada developed a method involving the palladium-catalyzed coupling of a trisubstituted iodophenol with 2-acetamidoacrylate. nih.govresearchgate.net This was followed by an enantioselective hydrogenation step to establish the desired stereochemistry at the alpha-carbon. nih.govresearchgate.net Another approach by Majer and coworkers aimed for regioselective monomethylation of tyrosine via the hydrogenolysis of a tetrahydroisoquinoline-3-carboxylic acid derivative, which was prepared from tyrosine through a Pictet-Spengler cyclization. researchgate.net
More recently, a significant advancement in the synthesis of L-Tyrosine, 2-methyl- has been the development of a palladium-catalyzed ortho-C(sp²)–H activation approach. nih.govresearchgate.net This method focuses on forcing a mono-ortho-methylation over a double-ortho-methylation, which can be a competing side reaction. nih.govresearchgate.net A key innovation in this route is the use of a bulky, traceless directing group on the tyrosine aromatic nucleus, such as a dibenzylamine moiety. nih.govresearchgate.net This sterically demanding group directs the palladium catalyst to methylate only the most accessible ortho position. nih.gov
The synthesis begins with 3-nitro-L-tyrosine methyl ester, which is converted through several steps to a substrate suitable for the Pd-catalyzed methylation. nih.gov This modern approach is advantageous as it is reported to be an affordable and low-cost synthesis that avoids complex steps and expensive reagents, making it more amenable to research scale-up. nih.gov The resulting product can be obtained in N-Boc or N-Fmoc protected forms, ready for use in solid-phase peptide synthesis. nih.govresearchgate.net
The evolution of these synthetic strategies is summarized in the table below.
| Method | Key Features | Outcome |
| McDonald et al. (1991) | Alkylation of diethyl acetamidomalonate. | Racemic 2-methyl-tyrosine. |
| Lazarus and Okada | Pd-catalyzed coupling followed by enantioselective hydrogenation. | Enantiomerically enriched 2-methyl-tyrosine. |
| Majer et al. | Regioselective monomethylation via a Pictet-Spengler reaction and hydrogenolysis. | Enantiomerically pure 2-methyl-tyrosine. |
| Modern Pd-catalyzed C-H activation | Use of a bulky, traceless directing group for regioselective ortho-methylation. | Efficient, scalable, and stereoselective synthesis of L-Tyrosine, 2-methyl-. nih.govresearchgate.net |
Table 3: Comparison of synthetic routes for L-Tyrosine, 2-methyl-.
Biochemical and Enzymatic Activity Investigations
Enzyme Inhibition Studies
α-Methyl-L-tyrosine is recognized primarily for its role as an inhibitor of key enzymes involved in metabolic pathways.
Inhibition of Tyrosine Hydroxylase (TH) by α-Methyl-L-Tyrosine
α-Methyl-L-tyrosine functions as a competitive inhibitor of the enzyme tyrosine hydroxylase (TH). wikipedia.orgwikipedia.org Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.orgscbt.com By competing with the natural substrate, tyrosine, at the enzyme's binding site, α-Methyl-L-tyrosine effectively blocks this initial and crucial step in the synthesis pathway. wikipedia.org This inhibition leads to a reduction in the production of L-DOPA and, consequently, a decrease in the levels of downstream catecholamines. wikipedia.org The inhibitory action of α-Methyl-L-tyrosine is a cornerstone of its use in research to probe the functions of catecholaminergic systems.
Differential Effects on Catecholamine Synthesis Pathways
The inhibition of tyrosine hydroxylase by α-Methyl-L-tyrosine has profound and differential effects on various catecholamine synthesis pathways. By limiting the availability of L-DOPA, it curtails the production of dopamine (B1211576), norepinephrine (B1679862), and epinephrine. wikipedia.orgyoutube.com Research has shown that administration of α-Methyl-L-tyrosine leads to a marked reduction in the concentrations of dopamine and its metabolite, homovanillic acid, in regions like the hypothalamus. nih.gov Interestingly, its effect on norepinephrine can be more complex. One study noted that while it decreased norepinephrine concentration, it significantly increased the concentration of the norepinephrine metabolite 3,4-dihydroxyphenylethyleneglycol (DHPG), suggesting an increased neuronal activity of norepinephrine in response to the synthesis inhibition. nih.gov This highlights that the impact of α-Methyl-L-tyrosine is not a simple uniform suppression but can induce complex regulatory feedback within the catecholamine pathways.
Inhibition of L-Amino Acid Oxidase (LAAO)
In addition to its well-established effects on tyrosine hydroxylase, α-Methyl-L-tyrosine has been identified as an inhibitor of L-Amino Acid Oxidase (LAAO). nih.gov A study investigating the interaction between α-Methyl-L-tyrosine and LAAO determined its mode of inhibition. Based on Lineweaver-Burk plot analysis, α-Methyl-L-tyrosine was found to be a mixed-type inhibitor of this enzyme. nih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities, affecting both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km).
Role in Neurotransmitter Synthesis Research
The ability of α-Methyl-L-tyrosine to perturb the synthesis of key neurotransmitters has made it a valuable tool in neuroscience research.
Modulation of Dopamine Levels
α-Methyl-L-tyrosine is widely used to study the dynamics of dopamine pools in the brain. nih.gov By inhibiting the synthesis of new dopamine, it allows researchers to investigate the roles of different dopamine stores, such as the cytosolic pool. nih.govresearchgate.net Studies using in vivo microdialysis have demonstrated that local infusion of α-Methyl-L-tyrosine into specific brain regions can significantly reduce extracellular dopamine levels. For instance, administration into the nucleus accumbens reduced dopamine output to approximately 30% of baseline levels, while infusion into the dorsal striatum resulted in a reduction to about 60% of baseline. nih.govresearchgate.net These findings indicate that the reliance on newly synthesized dopamine can vary between different brain structures.
| Brain Region | Dopamine Output (% of Baseline) | Reference |
|---|---|---|
| Nucleus Accumbens | 30% | nih.govresearchgate.net |
| Dorsal Striatum | 60% | nih.govresearchgate.net |
Influence on Catecholamine Biosynthesis
The primary mechanism through which α-Methyl-L-tyrosine influences catecholamine biosynthesis is the blockade of tyrosine hydroxylase. wikipedia.org This action disrupts the entire catecholamine synthesis cascade, which begins with L-tyrosine and proceeds to L-DOPA, dopamine, norepinephrine, and finally epinephrine. youtube.comyoutube.com Research has demonstrated that administration of α-Methyl-L-tyrosine drastically reduces noradrenaline levels in various brain regions. nih.gov This depletion of catecholamines is a direct consequence of the enzymatic inhibition and is fundamental to its application in studying the physiological and behavioral roles of these crucial neurotransmitters. nih.gov
| Step in Pathway | Enzyme | Effect of α-Methyl-L-tyrosine | Reference |
|---|---|---|---|
| L-Tyrosine → L-DOPA | Tyrosine Hydroxylase | Competitive Inhibition | wikipedia.orgwikipedia.org |
| L-DOPA → Dopamine | DOPA Decarboxylase | Indirectly Reduced Substrate | youtube.com |
| Dopamine → Norepinephrine | Dopamine β-hydroxylase | Indirectly Reduced Substrate | youtube.com |
| Norepinephrine → Epinephrine | Phenylethanolamine N-methyltransferase | Indirectly Reduced Substrate | youtube.com |
Investigations of Methylation Effects on Amino Acid Metabolism
The methylation of amino acids is a significant post-translational modification that influences primary and secondary metabolism. taylorfrancis.com The study of methylated derivatives of L-tyrosine provides insight into their effects on enzymatic activity. For instance, research into the impact of methyl substituents on the activity of L-amino acid oxidase (LAAO), an enzyme with antibacterial and apoptosis-inducing properties, has yielded specific findings. nih.gov
A study investigated the inhibitory effects of α-methyl-L-tyrosine and N-methyl-L-tyrosine on LAAO activity. nih.gov The findings indicated that α-methyl-L-tyrosine acts as a mixed-type inhibitor of the enzyme. nih.gov In contrast, N-methyl-L-tyrosine was identified as a non-competitive inhibitor of LAAO. nih.gov This demonstrates that the position of the methyl group on the L-tyrosine molecule directly influences the nature of its interaction with and inhibition of enzymes involved in amino acid metabolism.
Furthermore, the metabolism of amino acids like methionine is critically linked to cellular methylation processes. Methionine serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, and proteins, including histones. researchgate.netnih.gov This interconnection highlights how the availability of specific amino acids can regulate epigenetic modifications. researchgate.netnih.gov
| Compound | Type of Inhibition | Source |
|---|---|---|
| α-Methyl-L-tyrosine | Mixed Type Inhibitor | nih.gov |
| N-Methyl-L-tyrosine | Non-competitive Inhibitor | nih.gov |
Enzymatic Catalysis Mechanisms Involving Tyrosine Residues
Tyrosine residues are frequently involved in the catalytic mechanisms of various enzymes. Tyrosinases, for example, are copper-containing enzymes that catalyze the hydroxylation of monophenols like L-tyrosine to diphenols (L-DOPA) and their subsequent oxidation to quinones. nih.govnih.gov The active site of tyrosinases contains two copper ions coordinated by histidine residues, which facilitate the electron transfer necessary for catalysis. nih.gov Beyond being a substrate, tyrosine residues can also form critical components of an enzyme's active site machinery, directly participating in the catalytic process. rsc.org
Tyrosine Tetrad Function in Lysine Methyltransferases (e.g., MLL3)
A prominent example of tyrosine's role in catalysis is found in lysine methyltransferases such as MLL3 (also known as KMT2C), an enzyme that mono-methylates lysine 4 on histone 3 (H3K4). nih.govnih.gov The catalytic site of MLL3 features a highly conserved tetrad of four tyrosine residues: Y44, Y69, Y128, and Y130. nih.govnih.gov This tyrosine tetrad plays a crucial role in the binding of the cofactor, as well as the deprotonation and subsequent methylation of the target lysine residue. nih.gov Specifically, residues like Y44 are involved in binding the lysine, while Y130 is important for the structure of the oxy-anion ring. nih.gov The collective function of these four tyrosines is essential for the enzyme's catalytic efficiency and specificity as a mono-methyltransferase. nih.govnih.gov
Impact of Tyrosine Mutations on Enzymatic Activity and Methylation Multiplicity
Modifications to the tyrosine residues within the catalytic machinery of enzymes can significantly impact their activity and specificity. nih.gov In the case of MLL3, mutating the tyrosine tetrad residues has profound effects. nih.govnih.gov Using Quantum Mechanics/Molecular Mechanics (QMMM) calculations, researchers have modeled the outcomes of such mutations. nih.gov
The findings reveal that mutating Y44 and Y128 to phenylalanine leads to the inactivation of the enzyme. nih.govnih.gov Conversely, a mutation of Y128 to alanine not only reactivated the enzymatic activity but also resulted in a gain-of-function. nih.govnih.gov The Y128A mutant was found to be capable of di- and tri-methylating lysine 4 of histone 3, a function the wild-type mono-methyltransferase does not possess. nih.govnih.gov This change in methylation multiplicity demonstrates the critical role of the specific tyrosine residue in controlling product specificity. The inactivation mechanism often involves another tyrosine, Y130, which acts as a water occlusion structure. When the conformation of Y130 is perturbed by mutations, water molecules can access the active site, sequestering the electron pair from the target lysine and preventing the methylation process. nih.govnih.gov
| Mutation | Effect on Enzymatic Activity | Impact on Methylation Multiplicity | Source |
|---|---|---|---|
| Y44F (Phenylalanine) | Inactivated | N/A | nih.govnih.gov |
| Y128F (Phenylalanine) | Inactivated | N/A | nih.govnih.gov |
| Y128A (Alanine) | Reactivated | Gain of function (capable of di- and tri-methylation) | nih.govnih.gov |
Non-Enzymatic Hydroxylation of L-Tyrosine to L-DOPA under Pro-Oxidant Conditions
L-tyrosine can be hydroxylated to form L-DOPA through non-enzymatic pathways, particularly under pro-oxidant conditions that generate hydroxyl radicals. igem.org Systems such as the Fenton reaction (using Fe(II) and hydrogen peroxide) and γ-radiolysis are effective at producing these radicals and inducing hydroxylation. igem.org
The reaction of hydroxyl radicals with L-tyrosine results in the formation of 2,3-dihydroxyphenylalanine (2,3-DOPA) and 3,4-dihydroxyphenylalanine (3,4-DOPA). igem.org The distribution and yield of these products are influenced by factors such as pH. The hydroxylation of tyrosine shows a maximum yield at approximately pH 5.5. igem.org This non-enzymatic conversion is a significant pathway for the generation of DOPA from tyrosine in environments characterized by oxidative stress. igem.org
Molecular Interactions and Structural Elucidation Studies
Conformational Analysis
The conformational landscape of tyrosine and its derivatives is governed by a delicate balance of intramolecular forces and interactions with the surrounding environment. The introduction of a methyl group at the 2-position of the phenyl ring in L-tyrosine is expected to significantly influence its preferred three-dimensional structure.
Intramolecular Interactions and Conformational Behavior
The conformational behavior of amino acids like tyrosine is dictated by the interplay of various non-covalent interactions. In derivatives such as tyrosine methyl esters, the conformational preferences are governed by a combination of steric and hyperconjugative interactions rather than solely by intramolecular hydrogen bonds. nih.gov For tyrosine dipeptide analogues, stabilizing interactions between the amide N-H bond and the aromatic ring have a significant effect on the relative stabilities of different energy minima. researchgate.net
The presence of a 2-methyl group on the phenyl ring introduces a significant steric constraint. This methyl group is positioned ortho to the side-chain attachment point, which would likely restrict the rotation around the Cβ-Cγ bond (the bond connecting the aliphatic side chain to the phenyl ring). This steric hindrance would influence the preferred dihedral angles (χ1 and χ2), potentially favoring conformations where the bulky 2-methyl group is oriented away from the amino acid backbone to minimize van der Waals repulsion. This contrasts with unsubstituted L-tyrosine, which has greater rotational freedom. researchgate.net The structural versatility of L-tyrosine is naturally provided by three rotatable C-C bonds, and the 2-methyl substituent would add another layer of complexity to its conformational preferences. researchgate.net
Table 1: Key Intramolecular Interactions in Tyrosine Derivatives This table is based on general findings for tyrosine derivatives and represents interactions expected to be relevant for 2-methyl-L-tyrosine.
| Interaction Type | Description | Potential Influence of 2-Methyl Group |
|---|---|---|
| Steric Repulsion | Repulsive forces between non-bonded atoms in close proximity. | Increased steric hindrance between the phenyl ring and the amino acid backbone, restricting side-chain rotation. |
| Hyperconjugation | Stabilizing interactions involving the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled orbital. | May be altered due to changes in electronic distribution caused by the electron-donating methyl group. |
| π-Interactions | Interactions involving the aromatic π-system, such as N-H•••π interactions between the backbone and the ring. researchgate.net | The orientation required for this interaction might be sterically disfavored by the 2-methyl group. |
Influence of Solvent Environment on Conformational States
The solvent environment plays a crucial role in determining the conformational states of peptides and amino acids. researchgate.netrsc.org Polar solvents can significantly alter the potential energy surface, often by stabilizing conformations that have a larger dipole moment. nih.gov For a tyrosine dipeptide analogue, computational studies have shown that the topology of the potential energy surface is significantly modified in aqueous solution, leading to a general widening of low-energy regions and a stabilization of helical structures. researchgate.net
In the case of 2-methyl-L-tyrosine, the influence of the solvent is expected to be pronounced. In polar protic solvents like water, solvent molecules can form hydrogen bonds with the amino, carboxyl, and hydroxyl groups, stabilizing the zwitterionic form. nih.gov The hydrophobic 2-methyl group and the phenyl ring would likely favor interactions with nonpolar solvents or participate in hydrophobic collapse in aqueous media. The transition from a nonpolar to a polar solvent environment could shift the conformational equilibrium. For instance, conformations that expose the polar functional groups to a polar solvent while shielding the nonpolar regions might become more populated. The ability of different solvents to hydrate (B1144303) the peptide backbone or stabilize local intra-peptide hydrogen bonds can favor different conformations, such as helical versus extended structures. aps.org
Coordination Chemistry with Metal Ions
L-tyrosine and its derivatives are effective coordinating ligands for a variety of metal ions due to the presence of multiple donor atoms: the amino nitrogen, the carboxylate oxygens, and the phenolic hydroxyl oxygen. mdpi.com
Ligand Binding Properties of Tyrosine Derivatives
Tyrosine derivatives typically coordinate with metal ions as chelating ligands. A common binding mode is bidentate chelation involving the amine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring with the metal center. mdpi.com The phenolic hydroxyl group can also participate in coordination, particularly after deprotonation, leading to different coordination geometries.
The introduction of a 2-methyl group would primarily exert a steric influence on the ligand's binding properties. While it does not replace a primary donor atom, its proximity to the Cβ-Cγ bond could sterically hinder the approach of a metal ion to the primary N,O-chelation site. This could potentially weaken the metal-ligand interaction compared to unsubstituted L-tyrosine or derivatives with substituents at the 3 or 5 positions of the ring. However, the fundamental ability to form stable complexes with metal ions like Cu(II) is expected to be retained. mdpi.comnih.gov
Structural Analysis of Coordination Polymers
The carboxyl group of amino acids can act as a bridging ligand, connecting two adjacent metal centers to form dimeric or polymeric structures. mdpi.com For example, 3,5-dibromo-L-tyrosine forms a one-dimensional (1D) coordination polymer with Cu(II) ions, where the carboxylate group acts as a bidentate bridge between two copper centers. mdpi.comnih.gov In this structure, each Cu(II) ion is coordinated by the amino nitrogen and a carboxyl oxygen from one ligand, and a carboxyl oxygen from an adjacent ligand, along with a chloride ion. nih.gov
Hydrogen Bonding Networks and Crystal Packing Forces
In the solid state, the crystal structure of amino acids and their derivatives is dominated by extensive hydrogen bonding networks. These interactions, along with weaker van der Waals forces, dictate the molecular packing.
The crystal structure of L-tyrosine hydrohalides, for example, reveals a complex network of hydrogen bonds. ias.ac.in Similarly, in the crystal structure of L-methionyl-L-tyrosine monohydrate, all potential donor atoms (N-H from the protonated amine, O-H from the hydroxyl group and water) are involved in strong N—H⋯O, O—H⋯S, and O—H⋯O hydrogen bonds, which stabilize the zwitterionic configuration. nih.gov
For 2-methyl-L-tyrosine, a similar zwitterionic state is expected in the crystal, leading to strong electrostatic interactions and hydrogen bonds. The primary interactions governing the crystal packing would be:
N-H···O Bonds: Strong hydrogen bonds between the protonated amino group (-NH3+) of one molecule and the deprotonated carboxylate group (-COO-) of neighboring molecules. This is a defining interaction in amino acid crystals.
O-H···O Bonds: The phenolic hydroxyl group is a potent hydrogen bond donor and can form bonds with carboxylate oxygens or other hydroxyl groups.
The 2-methyl group itself is not a strong hydrogen bond participant but will influence the packing through steric effects. The way molecules arrange themselves to form a stable crystal lattice will need to accommodate this bulky group, potentially leading to a less dense packing arrangement compared to L-tyrosine. The crystal packing is often a result of strong hydrogen bonds creating primary structural motifs (like chains or dimers), which are then arranged in three dimensions via weaker interactions. mdpi.commdpi.com
Table 2: Expected Hydrogen Bonds in Crystalline 2-methyl-L-tyrosine
| Donor | Acceptor | Bond Type | Expected Strength |
|---|---|---|---|
| N-H (Ammonium) | O (Carboxylate) | N-H···O | Strong |
| O-H (Phenolic) | O (Carboxylate) | O-H···O | Strong |
| O-H (Phenolic) | O-H (Phenolic) | O-H···O | Moderate |
Derivatization and Precursor Applications in Research
Synthesis of Bioactive Compounds and Pharmaceutical Intermediates
L-Tyrosine, 2-methyl- serves as a key precursor in the synthesis of a variety of bioactive compounds and pharmaceutical intermediates. Its unique structure allows for the creation of novel molecules with potential therapeutic applications. As an inhibitor of the enzyme tyrosine 3-monooxygenase, it plays a role in regulating catecholamine synthesis, which is significant in managing symptoms of excessive sympathetic stimulation in conditions like pheochromocytoma. ebi.ac.uknih.gov
The synthesis of derivatives of L-tyrosine is an active area of research, with various methods being developed to create novel compounds. These synthetic routes often involve the protection of the amino and carboxylic acid groups, followed by modification of the aromatic ring or the phenolic hydroxyl group. For example, 3-Bromo-4-O-methyl-L-tyrosine can be synthesized from 4-O-methyl-L-tyrosine through a bromination reaction. ucla.edu Such derivatives are crucial intermediates for more complex molecules.
The table below summarizes key information about L-Tyrosine, 2-methyl- and a related precursor.
| Compound Name | CAS Number | Molecular Formula | Application |
| L-Tyrosine, 2-methyl- | 672-87-7 | C10H13NO3 | Precursor for bioactive compounds, enzyme inhibitor. nih.govchemicalbook.com |
| 4-O-methyl-L-tyrosine | Not specified | Not specified | Intermediate in the synthesis of halogenated tyrosine derivatives. ucla.edu |
Peptide Synthesis Applications
The incorporation of non-standard amino acids like L-Tyrosine, 2-methyl- into peptide chains is a strategy employed to enhance the properties of bioactive peptides. This modification can influence the peptide's conformation, stability, and interaction with its biological target.
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides in a stepwise manner on a solid support. nih.govluxembourg-bio.com This technique allows for the efficient and controlled assembly of amino acid sequences. L-Tyrosine, 2-methyl-, suitably protected with Fmoc or Boc groups, can be incorporated into peptide chains using standard SPPS protocols. researchgate.net The process involves the sequential coupling of amino acids to a growing peptide chain that is anchored to a resin.
The general steps of SPPS include:
Attachment of the first amino acid to the solid support.
Deprotection of the α-amino group.
Coupling of the next protected amino acid.
Repetition of deprotection and coupling steps until the desired sequence is achieved.
Cleavage of the peptide from the resin and removal of side-chain protecting groups. peptide.com
The introduction of the methyl group at the α-carbon of L-tyrosine introduces steric hindrance that can significantly impact the peptide's structure and function. This modification can alter the peptide's secondary structure, receptor binding affinity, and enzymatic stability. For instance, the replacement of Phenylalanine with (L)-2-methyl tyrosine in neuropeptide analogues has been shown to modulate their bioactivity and selectivity. researchgate.net The steric bulk of the methyl group can influence the torsional angles of the peptide backbone, leading to preferred conformations that may enhance binding to a specific receptor or resist degradation by proteases. Research has shown that peptides containing terminal D-tyrosine can exhibit reduced melanin (B1238610) content, indicating that stereochemistry and substitutions on the amino acid can impart specific biological activities. researchgate.net
Development of Radiolabeled Tyrosine Analogues for Research Tracers
Radiolabeled amino acids are invaluable tools in medical imaging, particularly in oncology, for visualizing tumors and monitoring their response to therapy. L-Tyrosine, 2-methyl- and its derivatives serve as important precursors for the synthesis of these imaging agents.
O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET) is a widely used PET tracer for imaging brain tumors. wikipedia.org The synthesis of [18F]FET often involves the use of protected tyrosine precursors. One such precursor is O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine tertbutylester (TET). lumiprobe.comnih.gov The radiosynthesis typically involves a nucleophilic substitution reaction where the tosyl group is displaced by the radioactive fluorine-18 (B77423) isotope.
Another approach involves the synthesis of O-(2-[18F]fluoroethyl)-alpha-methyltyrosine (FEMT), a derivative of L-Tyrosine, 2-methyl-. nih.gov The synthesis and radiofluorination of such derivatives have been reported with varying yields. nih.govresearchgate.net These tracers are then evaluated for their potential in PET imaging.
The table below details precursors used in the synthesis of [18F]FET and related tracers.
| Precursor Name | Resulting Tracer | Key Synthetic Step |
| O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine tertbutylester (TET) | [18F]FET | Nucleophilic [18F]fluorination. nih.gov |
| Di-sodium salt of L-tyrosine | [18F]FET | 18F-fluoroethylation. wikipedia.org |
| O-(2-[18F]fluoroethyl)-alpha-methyltyrosine (FEMT) precursor | [18F]FEMT | Radiofluorination. nih.govresearchgate.net |
3-[123I]Iodo-α-methyl-L-tyrosine ([123I]IMT) is an artificial amino acid used for SPECT imaging of various tumors, including brain tumors. nih.govresearchgate.net The preparation of [123I]IMT involves the radioiodination of a suitable precursor. An automated synthesis module has been developed to produce a ready-to-inject product, which reduces radiation exposure to the operator and decreases preparation time. nih.gov
[123I]IMT is a valuable tool for diagnosing recurrent or residual gliomas and other intracranial tumors of non-astrocytic origin. nih.gov It allows for the visualization of increased amino acid transport, which is a characteristic of malignant tumors. researchgate.net Studies have investigated its use in evaluating the response to radiation therapy in high-grade gliomas, although its prognostic value in predicting survival is still under investigation. nih.govresearchgate.net The uptake of [123I]IMT is primarily mediated by the L-type amino acid transport system. snmjournals.orgnih.gov
| Compound Name | Isotope | Application |
| 3-[123I]Iodo-α-methyl-L-tyrosine ([123I]IMT) | Iodine-123 | SPECT imaging of tumors. nih.govresearchgate.net |
| O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET) | Fluorine-18 | PET imaging of brain tumors. wikipedia.org |
| O-(2-[18F]fluoroethyl)-alpha-methyltyrosine ([18F]FEMT) | Fluorine-18 | Potential PET imaging agent. nih.gov |
Enzymatic Biocatalysis for L-Tyrosine Derivatization.researchgate.netnih.govresearchgate.net
Enzymatic biocatalysis has emerged as a powerful tool for the derivatization of L-tyrosine, offering high selectivity and efficiency under mild reaction conditions. researchgate.net L-tyrosine, an aromatic amino acid, possesses three highly reactive functional groups: the α-amino group, the α-carboxyl group, and the phenolic hydroxyl group. researchgate.net The targeted modification of these groups through enzymatic means allows for the synthesis of a wide array of valuable compounds utilized in the pharmaceutical, food, and cosmetic industries. researchgate.netnih.gov
Functional Group Modifications (α-amino, α-carboxyl, phenolic hydroxyl).researchgate.netnih.govresearchgate.net
The strategic modification of L-tyrosine's functional groups can be achieved through the action of specific enzymes, leading to the production of diverse chemical entities. These enzymatic transformations offer a green and sustainable alternative to traditional chemical synthesis. researchgate.net
The primary sites for enzymatic modification on the L-tyrosine molecule are:
α-Amino Group: This group can undergo enzymatic reactions such as deamination.
α-Carboxyl Group: This group is a target for enzymatic decarboxylation.
Phenolic Hydroxyl Group: This group can be subjected to enzymatic hydroxylation.
| Functional Group | Enzymatic Reaction | Resulting Derivative Class |
|---|---|---|
| α-Amino | Deamination | α-Keto acids |
| α-Carboxyl | Decarboxylation | Biogenic amines |
| Phenolic Hydroxyl | Hydroxylation | Catechols |
Generation of Specific Tyrosine Derivatives (e.g., L-3,4-dihydroxyphenylalanine, tyramine).acs.orgnih.gov
The enzymatic derivatization of L-tyrosine is instrumental in the production of specific, high-value compounds with significant biological and commercial importance.
L-3,4-dihydroxyphenylalanine (L-DOPA): This crucial pharmaceutical agent, primarily used in the treatment of Parkinson's disease, can be synthesized from L-tyrosine through enzymatic hydroxylation. acs.org The enzyme tyrosinase, a copper-containing enzyme, catalyzes the ortho-hydroxylation of L-tyrosine to yield L-DOPA. acs.org This biocatalytic route is highly specific and avoids the generation of unwanted byproducts often associated with chemical synthesis. The reaction involves the incorporation of one oxygen atom from molecular oxygen into the aromatic ring of L-tyrosine. acs.org
Tyramine (B21549): This biogenic amine is formed from L-tyrosine via a decarboxylation reaction catalyzed by the enzyme tyrosine decarboxylase. nih.gov This enzymatic process removes the carboxyl group from L-tyrosine, yielding tyramine. This biocatalytic approach is a key step in the biosynthesis of various alkaloids and can be harnessed for the sustainable production of tyramine for use as a precursor in the synthesis of pharmaceuticals and other fine chemicals.
| Enzyme | Substrate | Product | Reaction Type |
|---|---|---|---|
| Tyrosinase | L-Tyrosine | L-3,4-dihydroxyphenylalanine (L-DOPA) | Hydroxylation |
| Tyrosine Decarboxylase | L-Tyrosine | Tyramine | Decarboxylation |
Mechanistic Studies of Biological Pathways and Transport
Enzymatic Pathways Involving L-Tyrosine, 2-methyl- Analogues
The structural modification of L-tyrosine by the addition of a methyl group significantly alters its interaction with enzymes that normally process the natural amino acid. This alteration is pivotal in the context of catecholamine biosynthesis.
Tyrosine hydroxylase (TH) is the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of catecholamines, such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine. wikipedia.orgwikipedia.orgmdpi.com This enzyme converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.org The activity of tyrosine hydroxylase is tightly regulated, and its inhibition can lead to a depletion of catecholamines. wikipedia.org
Analogues of L-tyrosine can act as inhibitors of this critical enzyme. For instance, α-methyl-p-tyrosine (metyrosine), a structural isomer of 2-methyl-L-tyrosine, is a well-documented competitive inhibitor of tyrosine hydroxylase. wikipedia.orgmedchemexpress.com It competes with the natural substrate, L-tyrosine, for binding to the enzyme's active site, thereby blocking the synthesis of L-DOPA and subsequent catecholamines. medchemexpress.com This inhibitory action is a key mechanism for reducing catecholamine levels in research and clinical contexts. caymanchem.com Given the structural similarity, 2-methyl-L-tyrosine is also expected to interact with the active site of tyrosine hydroxylase, potentially serving as a competitive inhibitor and disrupting the normal synthesis of essential neurotransmitters.
Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase, is the second key enzyme in the catecholamine synthesis pathway. mdpi.comnih.gov It catalyzes the decarboxylation of L-DOPA to form dopamine. tandfonline.comwikipedia.org AADC can act on several aromatic L-amino acids, including L-DOPA, 5-hydroxytryptophan, L-phenylalanine, L-tyrosine, and L-histidine. wikipedia.org
The substrate specificity of AADC is crucial for its function. The introduction of a methyl group on the aromatic ring of L-tyrosine, as in L-Tyrosine, 2-methyl-, would likely influence its ability to serve as a substrate for AADC. While direct studies on the interaction between 2-methyl-L-tyrosine and AADC are limited, the structural alteration may sterically hinder the proper positioning of the molecule within the enzyme's active site. This could make it a poor substrate or a potential inhibitor of the enzyme, thereby affecting the downstream production of catecholamines and other neuroactive amines.
Amino Acid Transport Mechanisms
The entry of amino acids and their analogues into cells is mediated by specific transporter proteins embedded in the cell membrane. The L-Type Amino Acid Transporter 1 (LAT1) is particularly important for the transport of large, neutral amino acids.
The L-Type Amino Acid Transporter 1 (LAT1) is a sodium-independent exchanger responsible for the transport of large neutral amino acids, including essential amino acids like leucine, phenylalanine, and tyrosine, across biological membranes such as the blood-brain barrier. nih.govmdpi.comscienceopen.comsolvobiotech.com LAT1 is a heterodimeric protein, consisting of a light chain (SLC7A5) and a heavy chain (SLC3A2/CD98), which is crucial for its localization to the plasma membrane. nih.govmdpi.com
Research has demonstrated that LAT1 can transport not only endogenous amino acids but also various amino acid-related drugs and probes. nih.govresearchgate.net Notably, studies on methylated tyrosine analogues, such as 3-fluoro-L-α-methyl-tyrosine (FAMT), have shown that these compounds are specifically transported by LAT1. nih.gov This specificity for methylated analogues suggests that L-Tyrosine, 2-methyl- is also a likely substrate for LAT1. The transporter recognizes the core amino acid structure, and modifications like ring methylation are tolerated, allowing for cellular uptake via this system.
The efficiency of transport for different substrates by LAT1 can be quantified by determining their kinetic parameters, specifically the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). The Km value represents the substrate concentration at which the transport rate is half of Vmax, indicating the affinity of the transporter for the substrate.
Studies using Xenopus oocytes expressing human LAT1 have elucidated the kinetic parameters for various substrates. For comparison, the transport of L-phenylalanine, a natural substrate, shows a high affinity. The transport of the methylated tyrosine analogue 3-fluoro-L-α-methyl-tyrosine ([14C]FAMT) by LAT1 was found to be saturable and followed Michaelis-Menten kinetics. nih.gov The determined Km value was 72.7 ± 11.0 μM, and the Vmax was 12.1 ± 0.5 pmol/oocyte/min, indicating that it is recognized and transported with an affinity similar to that of endogenous substrates. nih.gov
| Compound | Transporter | Km (μM) | Vmax (pmol/oocyte/min) | Reference |
|---|---|---|---|---|
| 3-fluoro-L-α-methyl-tyrosine ([14C]FAMT) | LAT1 | 72.7 ± 11.0 | 12.1 ± 0.5 | nih.gov |
| L-phenylalanine | LAT1 | 14.2 | 2.88 | researchgate.net |
Substrate Specificity in Enzymatic Reactions
Enzyme specificity refers to the ability of an enzyme to select a particular substrate from a group of similar molecules. jackwestin.comlibretexts.orgsavemyexams.com This selectivity is dictated by the unique three-dimensional structure of the enzyme's active site, which is complementary in shape, charge, and hydrophobicity to its specific substrate. libretexts.org The interaction between an enzyme and its substrate is often described by the "induced fit" model, where the initial binding of the substrate induces a conformational change in the enzyme, leading to an optimal catalytic arrangement. libretexts.org
The introduction of a methyl group to the aromatic ring of L-tyrosine to form L-Tyrosine, 2-methyl- fundamentally alters its structure and, consequently, its recognition by enzymes.
Tyrosine Hydroxylase: As discussed, the methyl group can cause the analogue to act as a competitive inhibitor rather than a substrate, as it can bind to the active site but may not be correctly positioned for the hydroxylation reaction to occur. medchemexpress.com
Aromatic L-Amino Acid Decarboxylase (AADC): The steric hindrance from the 2-methyl group could prevent the molecule from binding effectively to the AADC active site, making it a poor substrate for decarboxylation.
Transporters: In contrast, the specificity of transport proteins like LAT1 appears to be broader. The transporter evidently recognizes the general structure of a large neutral amino acid, and the presence of a methyl group on the ring or the alpha-carbon does not abolish transport, as seen with methylated analogues like FAMT. nih.gov This demonstrates that the structural requirements for transport can be less stringent than those for enzymatic catalysis.
This difference in specificity highlights how a minor chemical modification can redirect the biological activity of a molecule from being a building block in a metabolic pathway to a modulator or inhibitor of that same pathway, while still retaining its ability to enter the cell.
Isotope Effects in Oxidative Deamination Reactions
Oxidative deamination is a fundamental biochemical reaction that removes an amino group from a molecule. This process is catalyzed by various enzymes, including amino acid oxidases. Investigating the isotope effects in these reactions, particularly with modified substrates such as methylated L-tyrosine derivatives, can offer deep insights into the catalytic mechanism.
Research on the enzymatic processing of methylated derivatives of L-tyrosine by L-amino acid oxidase (LAAO) has revealed important aspects of substrate-enzyme interactions. For instance, α-methyl-L-tyrosine has been identified as a mixed-type inhibitor of LAAO. nih.govoup.com This finding suggests that 2-methyl-L-tyrosine can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the normal catalytic cycle. However, these studies did not report on the compound acting as a substrate for oxidative deamination by LAAO, and consequently, no kinetic isotope effect data for this specific reaction is available. nih.govoup.com
In contrast, detailed kinetic isotope effect studies have been conducted on the parent compound, L-tyrosine, during its oxidative deamination catalyzed by L-phenylalanine dehydrogenase. In these experiments, the hydrogen atom at the C-2 position of L-tyrosine was replaced with deuterium. The results demonstrated a significant kinetic isotope effect, indicating that the cleavage of the C-H bond at the α-carbon is a rate-determining step in the reaction mechanism. icm.edu.pl
Although direct experimental data for L-Tyrosine, 2-methyl- is absent, the principles derived from studies on similar molecules allow for informed hypotheses about its behavior in oxidative deamination reactions. The presence of a methyl group at the C-2 position would likely influence its interaction with the active site of an oxidase and could sterically or electronically affect the rate of key steps, such as hydride transfer, which is often implicated in the mechanism of amino acid oxidases. scispace.com
Further research involving the synthesis of isotopically labeled L-Tyrosine, 2-methyl- and subsequent kinetic analysis of its interaction with suitable oxidases would be necessary to fully elucidate the isotope effects and the precise mechanism of its potential oxidative deamination. Such studies would contribute valuable knowledge to the broader understanding of enzyme catalysis and substrate specificity.
Q & A
Q. How can researchers optimize the synthesis of 2-methyl-L-Tyrosine to minimize side products?
Methodological Answer: Synthesis optimization requires controlling reaction conditions (e.g., pH, temperature) and using analytical techniques like thin-layer chromatography (TLC) to monitor intermediates. For example, TLC solvent systems (toluene:2-propanol:acetone:acetic acid, 23:23:12:9) can separate nitrosated derivatives from unreacted tyrosine . Pre-incubation with nitrite or peroxynitrite (PN) under buffered conditions (pH 7.0) helps track reaction progress via spectrophotometric absorbance shifts (400–540 nm) .
Q. What validated methods exist for quantifying 2-methyl-L-Tyrosine in biological samples?
Methodological Answer: The Folin phenol reagent method (Lowry assay) remains a standard for protein-bound tyrosine quantification . For free 2-methyl-L-Tyrosine, TLC coupled with ninhydrin detection or microplate spectrophotometry (e.g., Bio-Tek µQuant) is effective, as demonstrated in nitration/oxidation studies .
Q. What experimental designs are recommended for studying 2-methyl-L-Tyrosine’s role in neurotransmitter synthesis?
Methodological Answer: Double-blind, placebo-controlled trials with counterbalanced administration (e.g., 2 g dissolved in orange juice) are critical for human cognitive studies. Stress paradigms (e.g., acute stressors) should be incorporated to assess dopamine/norepinephrine modulation . In vitro, enzyme kinetics assays (tyrosinase, aromatic amino acid decarboxylase) under controlled pH and substrate concentrations are advised .
Advanced Research Questions
Q. How can contradictory findings about 2-methyl-L-Tyrosine’s inhibitory effects in gas hydrate formation be resolved?
Methodological Answer: Discrepancies arise from pH-dependent solubility and co-solvent interactions. For instance, L-Tyrosine alone shows weak hydrate inhibition, but combined with monoethylene glycol (MEG), solubility increases due to cation stabilization at low pH, enhancing inhibitory effects. Researchers should replicate studies under standardized pH and ionic strength conditions while reporting solvent interactions explicitly .
Q. What strategies address challenges in detecting unstable intermediates like 3-nitro-2-methyl-L-Tyrosine?
Methodological Answer: Rapid quenching (e.g., argon saturation to limit oxidation) and real-time monitoring via TLC or UV-Vis spectroscopy are essential. Using 3-nitrotyrosine as a control and ninhydrin spray for amino group confirmation helps distinguish nitrosated vs. nitrated products .
Q. How do researchers reconcile conflicting data on 2-methyl-L-Tyrosine’s cognitive effects across animal and human models?
Methodological Answer: Interspecies differences in blood-brain barrier permeability and metabolic pathways require cross-validation. For animal models, dose equivalence calculations (mg/kg vs. human doses) and stressor standardization (e.g., cold exposure) are critical. In humans, fMRI or metabolite tracking (e.g., plasma catecholamines) alongside cognitive tasks improves translational relevance .
Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in 2-methyl-L-Tyrosine studies?
Methodological Answer: Multiresponse optimization (e.g., desirability function analysis) balances variables like enzyme concentration (tyrosinase: 7.76 U/cm²) and substrate saturation (99.4 nmol/cm²). Nonlinear regression models (e.g., Hill equation) are preferred for sigmoidal dose-response curves in neurotransmitter release assays .
Methodological Challenges & Contradictions
Q. Why does 2-methyl-L-Tyrosine exhibit variable efficacy in chronic vs. acute stress models?
Methodological Answer: Acute stress depletes endogenous tyrosine pools, making supplementation effective. Chronic stress downregulates tyrosine hydroxylase, limiting conversion to dopamine. Researchers should pre-measure baseline tyrosine levels and use crossover designs to control for individual variability .
Q. How can researchers mitigate interference from trace metals in tyrosine modification studies?
Methodological Answer: Use ultrapure water (deionized/distilled) and metal chelators (e.g., EDTA) in buffer preparation. Validate results with inductively coupled plasma mass spectrometry (ICP-MS) to rule out metal-catalyzed oxidation artifacts .
Tables for Key Findings
Example from (Adapted for 2-Methyl-L-Tyrosine Context):
| Parameter | Control Group | 2-Methyl-L-Tyrosine Group | Significance (p-value) |
|---|---|---|---|
| Neurotransmitter Yield | 12.3 ± 1.2 nM | 18.7 ± 1.5 nM | <0.01 |
| Stress-Induced Cortisol | 45.6 ± 3.8 µg/dL | 32.1 ± 2.9 µg/dL | <0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
